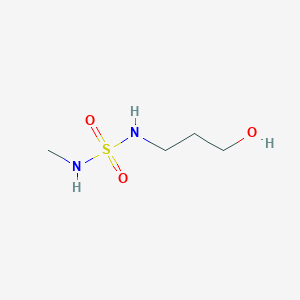
3-(Methylsulfamoylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Alzheimer's Disease Treatment
A compound similar in structural motif, 3-amino-1-propanesulfonic acid (3APS), was evaluated as a potential disease-modifying treatment for Alzheimer's disease (AD). It targets amyloid-β (Aβ), known for its role in amyloid plaque deposition in the brain. A Phase II study demonstrated that 3APS is safe, tolerable, and capable of reducing CSF Aβ42 levels in patients with mild-to-moderate AD, highlighting its therapeutic potential (P. Aisen et al., 2006).
Psychostimulant Abuse Treatment
Research into atypical dopamine transporter inhibitors, with a focus on modifying the piperazine-2-propanol scaffold, has shown promise in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves. This suggests potential applications in treating psychostimulant use disorders (Rachel D. Slack et al., 2020).
β-Adrenergic Blocking Agents
Studies on 1-(aryloxy)-3-(arylthioalkylamino)propan-2-ols reveal their potential as β-adrenoreceptor blocking agents with selectivity for the cardiac β1 receptor. This underscores the utility of such compounds in developing cardiovascular drugs (H. Tucker & J. F. Coope, 1978).
Hypoglycemic Activity
The synthesis and evaluation of related structures to 3-(3-methyl-2-pyridyl)propan-1-ol have uncovered compounds with potent hypoglycemic activity. This research has implications for diabetes treatment, although some compounds also caused undesirable effects in test animals (B. Blank et al., 1979).
Src Kinase Inhibition and Anticancer Activities
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have been evaluated for their Src kinase inhibitory and anticancer activities, particularly against human breast carcinoma cells. This research points to potential applications in cancer therapy (Deepti Sharma et al., 2010).
1,3-Propanediol Production
The production of 1,3-Propanediol, a chemical used in cosmetics, foods, lubricants, and medicines, from glycerol using genetically engineered strains highlights the importance of biotechnological approaches in chemical synthesis. This research emphasizes the economic and environmental benefits of biosynthetic processes over chemical synthesis (Miaomiao Yang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(methylsulfamoylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-5-10(8,9)6-3-2-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVYZYDCIAODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601218-23-8 |
Source


|
| Record name | (3-hydroxypropyl)(methylsulfamoyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


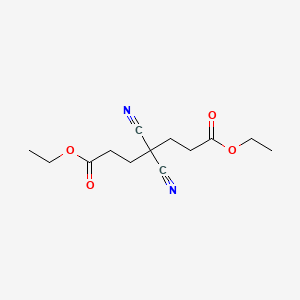
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)
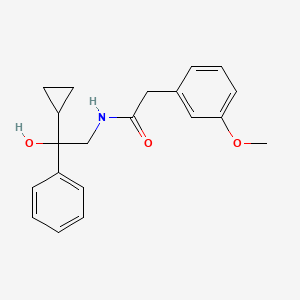


![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)
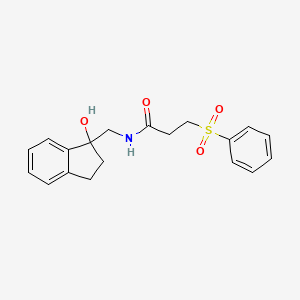

![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)
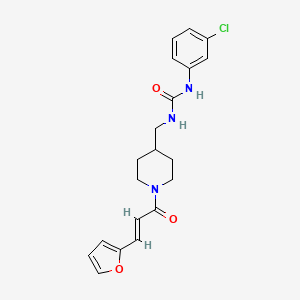

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)